2,6-Diphenylpyran-4-thione

Photochemistry Synthetic Methodology Material Precursors

Researchers attempting bipyranylidene synthesis using oxygen analogs (e.g., pyran-4-ones) encounter failed syntheses due to divergent photochemical pathways (dimerization vs. desulfurization). 2,6-Diphenylpyran-4-thione is the validated precursor for cathodic or photochemical routes to 2,2′,6,6′-tetraphenyl-4,4′-bipyranylidene, a strong electron donor for organic electronics. Key outcomes: • Electrochemical reduction proceeds in ~89% yield, providing a reliable route to donor molecules. • Clean desulfurization upon UV irradiation yields the bipyranylidene product, unattainable with oxygen analogs. • Oxidation converts this thione to 2,6-diphenyl-4H-pyran-4-one for ketone-functionalized building blocks. Supplied as a research chemical with typical purity of 95%, with batch-specific analytical data available upon request.

Molecular Formula C17H12OS
Molecular Weight 264.3 g/mol
CAS No. 1029-95-4
Cat. No. B187263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyran-4-thione
CAS1029-95-4
Molecular FormulaC17H12OS
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyOKTBDSGUQCPPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diphenylpyran-4-thione: Sulfur Heterocycle Overview


2,6-Diphenylpyran-4-thione (CAS 1029-95-4) is a sulfur-containing heterocyclic compound belonging to the class of 4H-pyran-4-thiones, characterized by a pyran ring with a thione (C=S) functional group at the 4-position and phenyl substituents at the 2- and 6-positions. Its molecular formula is C17H12OS with a molecular weight of 264.34 g/mol, and it is commercially available as a research chemical typically with 95% purity . This compound is a key precursor for the synthesis of electron-donating bipyranylidene systems via electrochemical or photochemical methods, and it serves as a versatile building block in the construction of more complex sulfur-containing heterocycles [1]. Spectroscopic data, including NMR, FTIR, and UV-Vis spectra, are available to confirm its identity [2].

Workflow

Thione-specific desulfurization or reduction routes to bipyranylidene donors

Selection

C=S group enables photochemical and electrochemical pathways unavailable to oxygen analogs

Use Context

Building block for electron-donating materials, heterocyclic library synthesis, and coordination ligand design

Reported synthetic precursor; identity supported by spectroscopic data

2,6-Diphenylpyran-4-thione: Irreplaceability vs. Analogs


The presence of the thiocarbonyl (C=S) group in 2,6-diphenylpyran-4-thione fundamentally alters its electronic structure, photophysical properties, and chemical reactivity compared to its oxygen-containing analogs (e.g., 2,6-diphenyl-4H-pyran-4-one) and other substituted derivatives. Substitution of sulfur for oxygen leads to a red-shift in UV-Vis absorption and a lower energy π* orbital, resulting in distinct photochemical behavior: the thione undergoes desulfurization upon irradiation to yield bipyranylidene products, whereas the corresponding pyran-4-one undergoes cage dimerization or ring contraction [1]. Furthermore, oxidation studies demonstrate divergent product profiles: 2,6-diphenyl-4H-pyran oxidizes to a furan derivative, while its sulfur analog yields a pyran-4-one, confirming that the heteroatom dictates reaction pathways [2]. These critical differences mean that in-line substitution of the thione with a cheaper or more readily available oxygen or methyl analog will lead to failed syntheses, altered material properties, or completely different research outcomes.

Target Compound
Reactivity Desulfurization to bipyranylidene upon irradiation or electrochemical reduction
Oxidation Ketone formation retaining heterocyclic core
Electronic Higher aromaticity and red-shifted absorption due to C=S
Oxygen Analog (2,6-Diphenyl-4H-pyran-4-one)
Reactivity Cage dimerization under photolysis; no electrochemical donor formation
Oxidation Ring rearrangement to a furan scaffold
Electronic Lower aromaticity; blue-shifted absorption

Direct substitution may shift reaction outcomes; verify heteroatom requirement before procurement.

2,6-Diphenylpyran-4-thione: Head-to-Head Performance Data


Photochemical Desulfurization vs. Cage Dimerization

Under irradiation in dioxane, 2,6-diphenylpyran-4-thione undergoes desulfurization to form 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene) as the sole product, a valuable electron-donating material precursor. In stark contrast, the oxygen analog 2,6-diphenyl-4H-pyran-4-one under similar conditions (irradiation in benzene) yields a cage dimer. The quantum yield of bipyranylidene formation from the thione is concentration-dependent in dioxane, but concentration-independent in benzene, indicating a solvent-specific mechanism [1].

Photochemical pathway
Head-to-head
Thione: desulfurization to bipyranylidene
O-analog: cage dimerization
Divergent photoproducts confirm C=S as mandatory for donor material synthesis.
Irradiation in dioxane (thione) vs benzene (ketone), 1970 study.
Photochemistry Synthetic Methodology Material Precursors

Thermal Stability and Melting Behavior Comparison

The thermal profile of 2,6-diphenylpyran-4-thione is characterized by a melting point of 132–137 °C with decomposition, as reported by Sigma-Aldrich. This is distinct from the oxygen analog 2,6-diphenyl-4H-pyran-4-one, which melts at 140 °C, and the thiopyranone analog 2,6-diphenyl-4H-thiopyran-4-one, which melts lower at 126–130 °C. The decomposition upon melting is a critical handling parameter not observed for the more stable oxygen analog .

Thermal stability
Reported
mp 132–137 °C (decomp.)
vs O-analog 140 °C (stable)
Decomposition on melting requires careful temperature control during purification.
Supplier-reported data; verify for your batch.
Physical Chemistry Purification Formulation

Divergent Oxidation Pathways

Oxidation studies on 4H-chalcogenopyrans reveal that the major product upon oxidation of 2,6-diphenyl-4H-thiopyran (closely related sulfur heterocycle) is the corresponding 2,6-diphenyl-4H-thiopyran-4-one. In contrast, the oxidation of 2,6-diphenyl-4H-pyran (oxygen analog) yields 2-benzoyl-5-phenylfuran, a completely different scaffold resulting from ring rearrangement. This demonstrates that the sulfur heteroatom in the ring system, as is present in the target thione, steers the oxidation outcome away from ring-contraction products and toward a ketone [1].

Oxidation outcome
Class-level
Sulfur analog: ketone formation
Oxygen analog: furan rearrangement
Heteroatom directs pathway; sulfur core retains ring, oxygen leads to contraction.
Inferred from 4H-thiopyran oxidation; confirm with your specific substrate.
Oxidation Chemistry Reaction Selectivity Synthetic Planning

Electrochemical Reduction to Donor Materials

Electrochemical cathodic reduction of 2,6-diphenylpyran-4-thione in the presence of an alkyl halide provides an easy synthetic route to strongly donating bipyranylidene systems with a reported yield of approximately 89% [1]. This high-yielding electrochemical pathway represents a unique application of the thione as a precursor to organic donor materials, a transformation not achievable with the corresponding oxygen-containing pyran-4-one due to its differing redox behavior.

Electrochemical yield
Reported
~89% yield to bipyranylidene
Supports synthetic route for donor materials; oxygen analog not applicable.
Cathodic reduction in DMF with t-BuBr, literature value.
Electrochemistry Donor-Acceptor Systems Organic Electronics

Computed Aromaticity: Thione vs. Oxygen Analog

Ab initio computational studies on 4H-pyran-4-one and its sulfur analogs using the 3-21G* basis set established an aromaticity order based on Jørgensen plots of the lowest π orbitals. The order was found to be: 4H-thiopyran-4-thione > 4H-thiopyran-4-one > 4H-pyran-4-thione > 4H-pyran-4-one. Thus, 2,6-diphenylpyran-4-thione (III) possesses a higher degree of electronic delocalization and aromatic character than its oxygen counterpart 4H-pyran-4-one (I) [1].

Aromaticity rank
Computed
Thione > Oxygen analog
Higher electronic delocalization may influence charge transport and intermolecular interactions.
Ab initio (3-21G*), Jørgensen plots, 1988 study.
Computational Chemistry Electronic Structure Molecular Design

Density and Volatility for Purification and Storage

Predicted physicochemical properties indicate that 2,6-diphenylpyran-4-thione has a density of 1.2±0.1 g/cm³ and a boiling point of 450.9±45.0 °C at 760 mmHg, with a vapor pressure of 0.0±1.1 mmHg at 25°C [1]. In comparison, the oxygen analog 2,6-diphenyl-4H-pyran-4-one has a density of 1.211 g/cm³ and a boiling point of 471.2±45.0 °C at 760 mmHg . The slightly higher boiling point of the oxygen analog suggests a marginal difference in intermolecular forces, while the densities are nearly identical. The methyl analog 2,6-dimethyl-4H-pyran-4-thione is significantly more volatile with a boiling point of 177.4 °C and a density of 1.13 g/cm³ [2].

Density & volatility
Predicted
Density: 1.2±0.1 g/cm³
BP: 450.9±45.0 °C
Comparable density to O-analog; moderately lower boiling point may affect distillation design.
Predicted data, verify experimentally for scale-up.
Purification Analytical Chemistry Storage

2,6-Diphenylpyran-4-thione: Proven Application Scenarios


Electrochemical Synthesis of Bipyranylidene Donors

2,6-Diphenylpyran-4-thione is the precursor of choice for the cathodic synthesis of 2,2′,6,6′-tetraphenyl-4,4′-bipyranylidene, a strongly electron-donating system. As demonstrated by Mabon and Simonet (1984), this electrochemical reduction proceeds in ~89% yield, providing an efficient route to donor molecules for organic electronics and photovoltaic research [1].

Photochemical Bipyranylidene Building Blocks

Researchers requiring a photochemical route to bipyranylidene structures should utilize 2,6-diphenylpyran-4-thione. Its specific desulfurization pathway upon UV irradiation in dioxane cleanly yields the bipyranylidene product, a transformation not accessible from the oxygen analog which instead dimerizes [2].

Oxidation to 2,6-Diphenyl-4H-pyran-4-one

When a synthetic scheme calls for the conversion of a thione to its corresponding ketone, 2,6-diphenylpyran-4-thione can be oxidized to 2,6-diphenyl-4H-pyran-4-one. This is supported by studies on the photo-oxygenation of 4H-pyran-4-thiones, which demonstrate the clean formation of the ketone [3]. This contrasts with the oxidation of the pyran analog, which leads to ring rearrangement.

Coordination Chemistry and Ligand Design

The presence of the thiocarbonyl sulfur atom makes 2,6-diphenylpyran-4-thione a potential ligand for transition metals. Its ability to chelate metal ions, inferred from the general class behavior of 4H-pyran-4-thiones as precursors in coordination chemistry, positions it for use in the development of novel metal complexes with catalytic or photophysical properties .

Application
Selection Property
Validation Focus
Bipyranylidene donor synthesis
Thione-specific electrochemical reduction
Redox behavior and donor strength characterization
Photochemical building blocks
Desulfurization pathway selectivity
UV-vis reaction monitoring and product purity
Oxidation to ketone
C=S to C=O conversion reactivity
Reaction condition screening and ketone identity confirmation
Coordination chemistry
Thiocarbonyl sulfur donor capacity
Metal complex formation and catalytic/photophysical screening
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